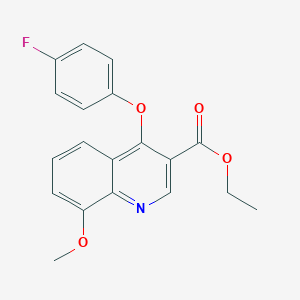

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate

Description

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a fluorophenoxy substituent at the 4-position and a methoxy group at the 8-position of the quinoline core. The ester group at the 3-position enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(22)15-11-21-17-14(5-4-6-16(17)23-2)18(15)25-13-9-7-12(20)8-10-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKULZQRIRMLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the acid-catalyzed condensation of anilines with ethyl acetoacetate, followed by cyclization and oxidation reactions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate has been explored as a potential therapeutic agent due to its pharmacological activities. Research indicates that derivatives of quinoline compounds, including this one, exhibit a variety of biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can act against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure suggests it may inhibit bacterial growth through mechanisms such as membrane disruption or interference with metabolic pathways .

- Antitubercular Activity : Similar quinoline derivatives have demonstrated potent effects against Mycobacterium tuberculosis, highlighting the potential of this compound in treating tuberculosis.

- Anticancer Properties : Research has indicated that compounds in this class can induce apoptosis in various cancer cell lines. For instance, studies have reported significant cytotoxic effects against lung carcinoma and cervical carcinoma cells, suggesting its potential as an anticancer agent .

Biological Research

The compound is also utilized in biological research to understand the mechanisms of action of quinoline derivatives. This research can lead to the discovery of new therapeutic agents and enhance our understanding of how these compounds interact with biological systems:

- Mechanistic Studies : Investigations into how this compound interacts with biological targets can provide insights into its pharmacodynamics and pharmacokinetics, which are crucial for drug development .

Agricultural Chemistry

In agricultural chemistry, this compound may be applied in the formulation of agrochemicals. Its potential effectiveness as a pesticide could provide environmentally friendly alternatives to traditional chemicals:

- Pest Control : The unique properties of this compound may allow it to serve as an effective pesticide, minimizing environmental impact while maximizing efficacy against agricultural pests .

Material Science

The compound's chemical structure also opens avenues for applications in material science:

- Advanced Materials Development : Researchers are exploring its use in creating advanced materials such as coatings and polymers that require specific chemical resistance and durability .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material:

- Quality Control : It can be used in various analytical methods to ensure accuracy in the detection and quantification of related compounds, supporting quality control processes in pharmaceutical manufacturing .

Case Studies and Research Findings

A number of studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate with similar quinoline-3-carboxylate derivatives:

Physicochemical and Pharmacokinetic Implications

- Lipophilicity: The fluorophenoxy group in the target compound contributes to moderate lipophilicity, whereas analogues with trifluoromethyl (e.g., ) or chloro groups (e.g., ) exhibit higher hydrophobicity.

- Metabolic Stability: Electron-withdrawing groups like trifluoromethyl () or chloro () may enhance resistance to oxidative metabolism compared to methoxy or dimethylamino substituents.

Biological Activity

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for its diverse biological activities. The presence of the 4-fluorophenoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis pathways, similar to other quinoline derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cell Lines Tested : Studies have reported cytotoxic effects on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

- Cytotoxicity Assays : In vitro assays revealed that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives indicates that modifications at specific positions on the quinoline ring can significantly alter biological activity:

- Substituent Effects : Variations in substituents, such as halogens or alkyl groups at the 4-position or modifications at the carboxylate group, can enhance potency against specific pathogens or cancer cell lines .

- Comparative Studies : this compound has shown improved efficacy compared to other derivatives lacking these substituents, underscoring the importance of chemical modifications in drug design .

Case Studies

- Antitubercular Activity : A study highlighted that similar quinoline derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than traditional treatments like pyrazinamide .

- Cytotoxicity Profiles : Research on related compounds indicated that certain derivatives could selectively target resistant cancer cells, outperforming conventional chemotherapeutics such as doxorubicin .

Data Summary Table

| Biological Activity | MIC (μM) | Cell Line Tested | Efficacy Comparison |

|---|---|---|---|

| Antibacterial | 12.23 | - | More potent than pyrazinamide |

| Anticancer (Caco-2) | - | Caco-2 | Selective against cancer cells |

| Anticancer (HCT-116) | - | HCT-116 | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.